molecular formula C15H12FN3O4S B2361488 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid CAS No. 2034423-30-6

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid

Cat. No.: B2361488
CAS No.: 2034423-30-6
M. Wt: 349.34
InChI Key: HCKAXWKPOYPPTC-UHFFFAOYSA-N
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Description

5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties .


Synthesis Analysis

The synthesis of compounds similar to this compound involves the treatment of benzimidazole with 4-bromo-3-oxobutanenitrile in the presence of a base such as Cs2CO3 in acetonitrile . The obtained compound is then reacted with hydroxylamine sulfate under basic conditions (pH 7–8) to produce aryl amine .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse. For instance, imidazole derivatives have been used as building blocks in the synthesis of anticancer agents . They have also been used in the development of drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Corrosion Inhibition

The compound 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid and its derivatives are explored in corrosion inhibition studies. For instance, derivatives of benzimidazole have been utilized in assessing the corrosion inhibition ability for mild steel in sulfuric acid. Studies involved gravimetric, electrochemical, SEM, and computational methods to evaluate the protective layer formation on mild steel surfaces, suggesting applications in material protection and engineering (Ammal, Prajila, & Joseph, 2018).

Antitumor Agents

Benzimidazole derivatives have shown potential as antitumor agents. For example, novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for antiproliferative effects against breast cancer cell lines. These compounds, especially ones with a 5-fluoro-2-hydroxyphenyl substituent, exhibited significant antiproliferative effects, comparable or greater than cisplatin, a standard cancer drug. This research indicates the compound's potential in developing cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Antimicrobial Applications

Derivatives of benzimidazole have been synthesized and tested for antimicrobial properties. For instance, certain compounds with specific structural features have shown promising activity against various bacterial and fungal strains. These studies suggest the potential of these compounds in the development of new antimicrobial drugs (Desai, Rajpara, & Joshi, 2013).

Photochemical Probe Agents

Fluorine heterocyclic systems containing benzimidazole have been derived from sulfa drugs and evaluated as photochemical probe agents for inhibiting diseases like Vitiligo. These compounds' interaction with light and their potential therapeutic effects offer an avenue for developing treatments for skin conditions (Abdel-Rahman, Makki, & Bawazir, 2010).

Future Directions

The broad range of chemical and biological properties of imidazole derivatives suggests that they have significant potential for the development of new drugs . Therefore, future research could focus on exploring the therapeutic potential of 5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid and similar compounds.

Properties

IUPAC Name

5-(3H-benzimidazol-5-ylmethylsulfamoyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c16-12-3-2-10(6-11(12)15(20)21)24(22,23)19-7-9-1-4-13-14(5-9)18-8-17-13/h1-6,8,19H,7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKAXWKPOYPPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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